Biphenyl-4-carboxylic acid {4-[(5-hydroxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amino]-butyl}-amide
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Overview
Description
Biphenyl-4-carboxylic acid {4-[(5-hydroxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amino]-butyl}-amide is a complex organic compound with a unique structure that combines biphenyl and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-carboxylic acid {4-[(5-hydroxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amino]-butyl}-amide typically involves multiple steps. One common method starts with the preparation of 4-biphenylcarboxylic acid, which is then reacted with 5-hydroxy-1,2,3,4-tetrahydronaphthalene under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-carboxylic acid {4-[(5-hydroxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amino]-butyl}-amide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like ethanol, methanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Biphenyl-4-carboxylic acid {4-[(5-hydroxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amino]-butyl}-amide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Biphenyl-4-carboxylic acid {4-[(5-hydroxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amino]-butyl}-amide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4’-Hydroxy-4-biphenylcarboxylic acid: Similar in structure but lacks the naphthalene moiety.
4,4’-Biphenyldicarboxylic acid: Contains two carboxylic acid groups but no naphthalene moiety.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Similar naphthalene structure but lacks the biphenyl and carboxylic acid groups .
Uniqueness
Biphenyl-4-carboxylic acid {4-[(5-hydroxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amino]-butyl}-amide is unique due to its combination of biphenyl and naphthalene structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C30H36N2O2 |
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Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-[4-[(5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]butyl]-4-phenylbenzamide |
InChI |
InChI=1S/C30H36N2O2/c1-2-20-32(27-17-18-28-26(22-27)11-8-12-29(28)33)21-7-6-19-31-30(34)25-15-13-24(14-16-25)23-9-4-3-5-10-23/h3-5,8-16,27,33H,2,6-7,17-22H2,1H3,(H,31,34) |
InChI Key |
RISZOHTXHUANFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3CCC4=C(C3)C=CC=C4O |
Origin of Product |
United States |
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